1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(2-pyridinyl)-1H-pyrazol-5-amine
Overview
Description
The compound “1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(2-pyridinyl)-1H-pyrazol-5-amine” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is naturally found in Vitamin B1 (thiamine), which is a water-soluble vitamin that helps the body to release energy from carbohydrates during metabolism .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a thiazole ring attached to a fluorophenyl group and a pyrazol-5-amine group . The empirical formula is C15H11FN2S, and the molecular weight is 270.32 .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . Its SMILES string is Nc1ccc (cc1)-c2nc (cs2)-c3ccc (F)cc3 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the retrieved data.Scientific Research Applications
Synthesis and Structural Characterization
A study by Kariuki, Abdel-Wahab, and El‐Hiti (2021) involved the synthesis of related compounds, 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole and its variant, for structural characterization through single crystal diffraction, highlighting its planar molecular structure with one fluorophenyl group oriented perpendicular to the rest of the molecule (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Antimicrobial Activities
Several studies have investigated the antimicrobial properties of related compounds. Abdelhamid et al. (2010) synthesized derivatives containing the thiazole moiety and tested them against different microorganisms (Abdelhamid, Abdelall, Abdel-Riheem, & Ahmed, 2010). Similarly, compounds with pyrazole and thiazole combinations were evaluated for their antimicrobial activity by Ragavan, Vijayakumar, and Kumari (2010) (Ragavan, Vijayakumar, & Kumari, 2010), and Desai et al. (2012) also synthesized similar compounds and screened them for antibacterial and antifungal activities (Desai et al., 2012).
Potential in Cancer Treatment
The study by Abu Thaher et al. (2012) found that a regioisomeric switch in similar compounds resulted in loss of p38α MAP kinase inhibition but showed activity against important cancer kinases, indicating potential for anticancer applications (Abu Thaher et al., 2012).
Use in Security Ink
Lu and Xia (2016) developed a novel V-shaped molecule, closely related to the structure of interest, that exhibited morphology-dependent fluorochromism, suggesting potential use in security inks (Lu & Xia, 2016).
Safety and Hazards
The compound is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements include H301, and the precautionary statements include P301 + P310 . This indicates that the compound is toxic if swallowed, and in case of swallowing, one should immediately call a poison center or doctor.
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes likeGlucokinase and Mitogen-activated protein kinase . These enzymes play crucial roles in glucose metabolism and cell signaling respectively.
Biochemical Pathways
Given the potential targets, it’s plausible that the compound could influence pathways related toglucose metabolism and cell signaling .
Pharmacokinetics
Similar compounds have shown to be substrates for p-glycoprotein, which can affect their absorption and distribution
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-pyridin-2-ylpyrazol-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN5S/c18-12-6-4-11(5-7-12)15-10-24-17(22-15)23-16(19)13(9-21-23)14-3-1-2-8-20-14/h1-10H,19H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLQFTROVUUAOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(N(N=C2)C3=NC(=CS3)C4=CC=C(C=C4)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001326928 | |
Record name | 2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-pyridin-2-ylpyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001326928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24819106 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
956360-74-0 | |
Record name | 2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-pyridin-2-ylpyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001326928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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